2-Methyl-4-[(tert-butoxycarbonyl)amino]-2-butenoic acid
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Overview
Description
“2-Methyl-4-[(tert-butoxycarbonyl)amino]-2-butenoic acid” is an organic compound that contains a tert-butyloxycarbonyl (Boc) protecting group . The Boc group is used in organic synthesis as a protecting group for amines .
Synthesis Analysis
The synthesis of compounds similar to “this compound” involves the use of the Boc group. The Boc group can be added to amines under aqueous conditions using di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide . A synthetic approach to a related compound, racemic N-tert-butyloxycarbonyl-2-methyl-3-(1H-1,2,4-triazol-1-yl)alanine, involves the alkylation of 1H-1,2,4-triazole with an O-tosyloxazoline derivative, followed by an oxazoline ring-opening reaction and oxidation of the N-protected β-aminoalcohol by potassium permanganate .Chemical Reactions Analysis
The Boc group in “this compound” can be removed with strong acids such as trifluoroacetic acid in dichloromethane, or with HCl in methanol . The mechanism involves silylation of the carbonyl oxygen and elimination of tert-butyl iodide .Scientific Research Applications
Synthesis and Analytical Techniques
- The tert-butyloxycarbonyl (Boc) group, a derivative of 2-Methyl-4-[(tert-butoxycarbonyl)amino]-2-butenoic acid, is widely used in the synthesis of amino acid and peptide derivatives due to its protective characteristics. A quantitative method for cleaving the Boc group from N-blocked amino acids and peptides using perchloric acid in acetic acid has been established, highlighting its utility in synthetic chemistry (Ehrlich-Rogozinski, 1974).
Drug Discovery and Biochemical Research
- 4-Amino-2-(substituted methyl)-2-butenoic acids, related to this compound, serve as substrates and inhibitors for gamma-aminobutyric acid aminotransferase. This highlights their potential in biochemical studies and drug discovery, providing insights into enzyme active site mapping and inhibitor design (Silverman, Durkee, & Invergo, 1986).
Crystallography and Material Science
- N-(tert-butoxycarbonyl)-α-aminoisobutyryl-α-aminoisobutyric acid methyl ester has been studied for its polymorphic forms, providing valuable information for material science and crystallography. These studies help understand molecular conformations and packing, which are crucial for designing materials with desired properties (Gebreslasie, Jacobsen, & Görbitz, 2011).
Polymer Science
- Amino acid-based polyacetylenes synthesized from N-(tert-butoxycarbonyl)-l-alanine derivatives, similar to this compound, have been explored for their unique properties. These studies contribute to the development of novel polymers with potential applications in biotechnology and materials science (Gao, Sanda, & Masuda, 2003).
Organic Synthesis
- The tert-butoxycarbonyl group's chemistry, including this compound, facilitates various synthetic transformations. Its applications in creating complex organic molecules are invaluable for advancing synthetic methodologies and discovering new chemical reactions (Bartoli et al., 2007).
Mechanism of Action
Safety and Hazards
Future Directions
Properties
IUPAC Name |
(E)-2-methyl-4-[(2-methylpropan-2-yl)oxycarbonylamino]but-2-enoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17NO4/c1-7(8(12)13)5-6-11-9(14)15-10(2,3)4/h5H,6H2,1-4H3,(H,11,14)(H,12,13)/b7-5+ |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ISUPVRCFBGKBBI-FNORWQNLSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CCNC(=O)OC(C)(C)C)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C(=C\CNC(=O)OC(C)(C)C)/C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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